Source: The draft guidance document is issued by the FDA, specifically under Docket Number FDA-2016-D-2343. It pertains to regulations established in 21 Code of Federal Regulations (CFR) part 117, which encompasses Current Good Manufacturing Practice, Hazard Analysis, and Risk-Based Preventive Controls for Human Food.
Classification: This guidance is not a legally binding document but represents the FDA's current thinking on hazard analysis and preventive controls in food production. It is directed towards entities involved in the manufacturing, processing, packing, and holding of human food.
Methods: The synthesis of preventive controls as outlined in the guidance involves several steps:
Technical Details: The guidance emphasizes the importance of developing a comprehensive food safety plan that incorporates these analyses and controls.
While "D2343" does not refer to a chemical compound with a molecular structure, it is essential to understand that the guidance touches on biological hazards that may involve microorganisms or chemical contaminants. Therefore, an analysis of molecular structures would be relevant when discussing specific pathogens or toxins identified during hazard analysis.
The document does not provide specific chemical reactions but focuses on preventive controls related to biological hazards (e.g., bacteria) and chemical hazards (e.g., allergens). Understanding these reactions is crucial when developing effective control measures.
The mechanisms of action discussed in this context relate to how preventive controls function to reduce food safety risks:
While specific physical and chemical properties are not detailed in the guidance, it highlights the importance of understanding properties related to food safety:
The scientific uses of this guidance are primarily aimed at:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3